molecular formula C11H10N2O2 B3021875 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid CAS No. 46413-67-6

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B3021875
CAS No.: 46413-67-6
M. Wt: 202.21 g/mol
InChI Key: BGTWUOQARPOYER-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a 4-methylphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent hydrolysis to yield the desired carboxylic acid.

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyrazole ring or the carboxylic acid group, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrazole ring or the phenyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the specific substitution but may include the use of halogenating agents or nucleophiles.

Major Products:

    Oxidation: Products include 4-methylbenzoic acid or 4-formylbenzoic acid.

    Reduction: Products may include reduced pyrazole derivatives or alcohols.

    Substitution: Substituted pyrazole or phenyl derivatives.

Scientific Research Applications

3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its interactions with specific biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

  • 3-(4-Methylphenyl)-1H-pyrazole-4-carboxylic acid
  • 3-(4-Methylphenyl)-1H-pyrazole-3-carboxylic acid
  • 3-(4-Methylphenyl)-1H-pyrazole-2-carboxylic acid

Comparison: While these compounds share the pyrazole and 4-methylphenyl groups, their carboxylic acid positions differ, leading to variations in their chemical reactivity and biological activity. The unique positioning of the carboxylic acid group in 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid may confer distinct properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-2-4-8(5-3-7)9-6-10(11(14)15)13-12-9/h2-6H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTWUOQARPOYER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355932
Record name 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890007-12-2
Record name 3-(4-methylphenyl)-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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